![molecular formula C20H26N2O2 B2569317 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol CAS No. 1251606-38-8](/img/structure/B2569317.png)
1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol
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Description
1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol, commonly known as MTPE, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience.
Scientific Research Applications
Kinetic and Mechanistic Studies
Research on the kinetics and mechanisms of reactions involving compounds similar to 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol, such as the study of reactions of 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, provides foundational knowledge for understanding the reactivity and potential applications of these compounds in chemical synthesis and pharmaceutical development (Castro et al., 2001).
Synthesis and Structural Optimization
Efficient synthesis and structural characterization form the basis for the development of compounds with potential therapeutic applications. For instance, studies on the synthesis of related piperazine derivatives aim at optimizing technological parameters to achieve high yields and confirm structural integrity, setting a precedent for the synthesis of 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol (Wang Jin-peng, 2013).
Pharmacological Evaluation
Compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol have been evaluated for their pharmacological properties, including their role as 5-HT6 receptor antagonists. These studies contribute to the understanding of their potential therapeutic benefits, indicating a pathway for evaluating 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol in similar contexts (Gonzalo Vera et al., 2016).
Antimicrobial Activity
Research into the antimicrobial activity of new pyridine derivatives, including the investigation of amino substituted benzothiazoles and their reaction with piperazine derivatives, provides insights into the potential use of 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol and its analogs in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Biocatalytic Production and Enantiopure Synthesis
The biocatalytic production of enantiopure compounds is a critical area of research for pharmaceutical applications. Studies on the optimization of conditions for the biocatalytic reduction of related compounds to produce enantiopure alcohols highlight the potential for synthesizing 1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol in an enantiomerically pure form, which is crucial for the development of drug intermediates (Kavi et al., 2021).
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-5-3-7-18(13-16)22-11-9-21(10-12-22)15-20(23)17-6-4-8-19(14-17)24-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKOHXGGIYVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol |
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